1-Isopropoxy-4-nitro-2-vinylbenzene
Overview
Description
1-Isopropoxy-4-nitro-2-vinylbenzene is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol. This compound is characterized by the presence of an isopropoxy group, a nitro group, and a vinyl group attached to a benzene ring. It is primarily used in scientific research and has various applications in organic synthesis and material science.
Preparation Methods
The synthesis of 1-Isopropoxy-4-nitro-2-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-isopropoxy-2-vinylbenzene using nitric acid and sulfuric acid as reagents . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Isopropoxy-4-nitro-2-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or hydroboration-oxidation, to form different substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Isopropoxy-4-nitro-2-vinylbenzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials with specific properties.
Biochemistry: It is employed in studies involving enzyme kinetics and drug metabolism, particularly in understanding the interactions with cytochrome P450 enzymes.
Environmental Science: The compound is investigated for its role in the degradation of nitrobenzene pollutants in wastewater treatment processes.
Mechanism of Action
Comparison with Similar Compounds
1-Isopropoxy-4-nitro-2-vinylbenzene can be compared with other similar compounds, such as:
2-Isopropoxy-5-nitrostyrene: Similar in structure but with different substitution patterns on the benzene ring.
1-Isopropoxy-4-nitrobenzene: Lacks the vinyl group, resulting in different reactivity and applications.
4-Nitro-2-vinylphenol: Contains a hydroxyl group instead of an isopropoxy group, leading to distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications.
Properties
IUPAC Name |
2-ethenyl-4-nitro-1-propan-2-yloxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-4-9-7-10(12(13)14)5-6-11(9)15-8(2)3/h4-8H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYVLGNFTZTQTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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